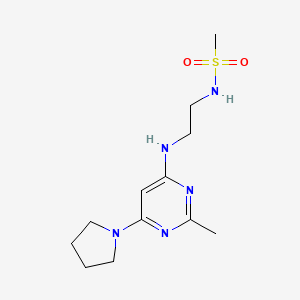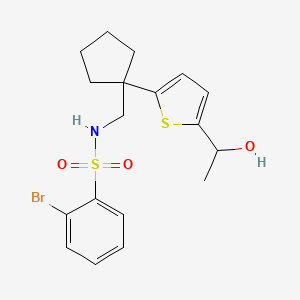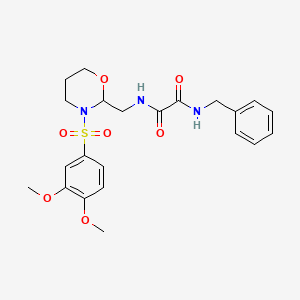
N1-benzyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-benzyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O7S and its molecular weight is 477.53. The purity is usually 95%.
BenchChem offers high-quality N1-benzyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-benzyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Insecticide Development
Flubendiamide is a novel class of insecticide with a unique chemical structure, showing exceptional activity against lepidopterous pests, including resistant strains. Its structure incorporates novel substituents like a heptafluoroisopropyl group, a sulfonylalkyl group, and an iodine atom, contributing to its high efficacy and safety for non-target organisms. This compound represents a promising agent for integrated pest management programs (Tohnishi et al., 2005).
Anticancer Activity
Sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety have been synthesized and tested for their anticancer activity against various human cancer cell lines. These compounds, including those with VEGFR-2 inhibitory capabilities, demonstrate promising cytotoxic effects, highlighting the potential of similar structures in cancer treatment strategies (Ghorab et al., 2016).
Polymerization and Material Science
Research into sulfonamide and sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives offers insights into their polymerization behavior and material applications. These studies provide foundational knowledge for developing new materials with potential applications in various fields, including electronics and pharmaceuticals (Branowska et al., 2022).
Antidepressant Development
The oxidative metabolism of Lu AA21004, a novel antidepressant, involves complex enzymatic pathways including CYP2D6 and CYP3A4/5, among others. This detailed understanding of drug metabolism can guide the optimization of therapeutic efficacy and safety profiles in the development of new antidepressants (Hvenegaard et al., 2012).
Antimalarial and COVID-19 Research
Sulfonamides have been investigated for their antimalarial activity, with some showing promising results against Plasmodium enzymes. Additionally, theoretical and molecular docking studies suggest potential applications of these compounds in treating COVID-19, demonstrating the versatility of sulfonamide structures in addressing various infectious diseases (Fahim & Ismael, 2021).
properties
IUPAC Name |
N'-benzyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S/c1-30-18-10-9-17(13-19(18)31-2)33(28,29)25-11-6-12-32-20(25)15-24-22(27)21(26)23-14-16-7-4-3-5-8-16/h3-5,7-10,13,20H,6,11-12,14-15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXGUBDZCJXCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



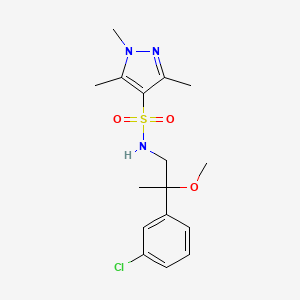
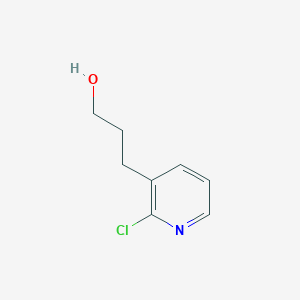
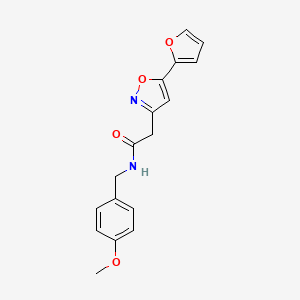
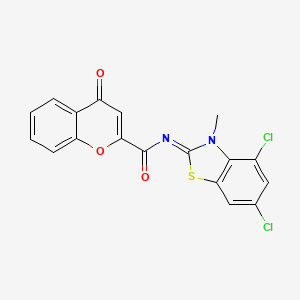

![(2S)-3-(4-Hydroxyphenyl)-2-[[2-(methylamino)acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2963525.png)

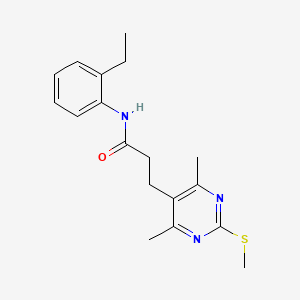

![N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2963529.png)
